The Discovery and Natural Occurrence of Cadambine: A Technical Guide
The Discovery and Natural Occurrence of Cadambine: A Technical Guide
Cadambine, a prominent monoterpenoid gluco-indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its discovery, primary natural sources, structural elucidation, and biosynthetic origins. The document further details the experimental protocols for its isolation and biological evaluation, presenting quantitative data in a structured format for researchers, scientists, and drug development professionals.
Discovery and Isolation
Cadambine was first isolated from the bark of Adina cordifolia. Its structure as a glycosidic monoterpenoid indole (B1671886) alkaloid was subsequently confirmed through comprehensive spectroscopic analysis, primarily high-field proton and 13C-nuclear magnetic resonance (NMR) spectral data.[1][2] Since its initial discovery, Cadambine and its derivatives, including 3α-dihydrocadambine, 3β-isodihydrocadambine, and cadambine acid, have been identified in several other plant species.[3][4] The isolation of a related new indole alkaloid, anthocephaline, alongside cadambine from Anthocephalus cadamba has further enriched the chemical diversity of this class of compounds.[4][5]
Natural Sources of Cadambine
Cadambine is predominantly found in plants belonging to the Rubiaceae family. The primary and most studied source is Neolamarckia cadamba, commonly known as the Kadamba tree, where the alkaloid is present in the leaves and bark.[6][7]
| Plant Species | Part of Plant | Family | Reference |
| Neolamarckia cadamba (syn. Anthocephalus cadamba, Anthocephalus chinensis) | Leaves, Bark, Stem Bark | Rubiaceae | [1][4][7] |
| Nauclea cadamba | Not specified | Rubiaceae | [8] |
| Adina cordifolia | Bark | Rubiaceae | [2] |
| Nauclea diderrichii | Not specified | Rubiaceae | [9] |
| Uncaria rhynchophylla | Hook-bearing branch | Rubiaceae | [4] |
Structural Elucidation
The structural determination of Cadambine has been accomplished through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while extensive 1D and 2D NMR experiments are crucial for establishing the connectivity and stereochemistry of the molecule.
Table 2: Spectroscopic Data for Cadambine
| Data Type | Parameters | Observed Values | Reference |
| Mass Spectrometry (LC-MS) | Precursor Type | [M+H]⁺ | [10] |
| Precursor m/z | 545.211 | [10] | |
| Top 5 Peaks (m/z and relative intensity) | 384.166473 (100), 227.121460 (83.04), 546.217773 (68.08), 228.124969 (66.80), 383.164124 (55.30) | [10] | |
| ¹H-NMR | Key Chemical Shifts (δ ppm) | Data not explicitly provided in search results | [1][11] |
| ¹³C-NMR | Key Chemical Shifts (δ ppm) | Data not explicitly provided in search results | [1][11] |
| Circular Dichroism (CD) | Cotton Effect | Negative | [2][12] |
| Specific Rotation ([α]D) | Value | -140.3° | [2] |
Biosynthesis of Cadambine
The biosynthesis of Cadambine originates from the shikimate pathway, leading to the formation of the indole alkaloid precursor, tryptamine (B22526), and the terpenoid pathway, which produces secologanin (B1681713). The key step is the condensation of tryptamine and secologanin to form 3-α-strictosidine, the central precursor for a vast array of monoterpenoid indole alkaloids, including Cadambine.[6]
Experimental Protocols
Isolation and Purification of Cadambine from N. cadamba Leaves
This protocol represents a generalized procedure based on common phytochemical extraction techniques.
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Drying and Pulverization: Air-dry fresh leaves of Neolamarckia cadamba in the shade. Once fully dried, pulverize the leaves into a coarse powder using a mechanical grinder.
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Extraction: Macerate the powdered leaf material with methanol (B129727) (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.
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Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the extract.
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Chromatographic Separation: Subject the ethyl acetate or n-butanol fraction, which typically contains the alkaloids, to column chromatography over silica (B1680970) gel.
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Gradient Elution: Elute the column with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, gradually increasing the polarity.
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Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent for alkaloids.
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Final Purification: Pool similar fractions and subject them to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure Cadambine.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is adapted from studies evaluating the anti-inflammatory effects of N. cadamba extracts and their constituents.[3]
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Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
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Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Aspirin, 200 mg/kg), and test groups receiving different doses of Cadambine (e.g., 50 and 100 mg/kg) via oral gavage.
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Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
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Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
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Calculation of Inhibition: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
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Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by Dunnett's test, to determine significant differences between the treated and control groups.
Biological and Pharmacological Activities
Cadambine and its related compounds have demonstrated a range of biological activities. Notably, Cadambine acid has shown potent antileishmanial activity, while 3β-dihydrocadambine has exhibited significant in vivo anti-inflammatory and analgesic effects.[3][9]
Table 3: Reported Biological Activities of Cadambine and Derivatives
| Compound | Activity | Assay | Result | Reference |
| Cadambine | Anticancer | Human colorectal (HCT116) and hepatocellular (HepG2) cell lines | Active constituent | [4] |
| DNA Topoisomerase IB Inhibitor | Leishmania donovani DNA topoisomerase IB inhibition | Potent inhibitor | [4][5] | |
| Cadambine Acid | Antileishmanial | Leishmania infantum intracellular amastigote form | IC₅₀ = 1 µM | [9] |
| Immunomodulatory | NO production in human macrophages | Induced NO production | [9] | |
| 3β-Dihydrocadambine | Anti-inflammatory | Carrageenan-induced paw edema in vivo | Significantly relieved edema at 100 mg/kg | [3][13] |
| Analgesic | Acetic acid-stimulated writhing in vivo | Decreased number of writhing at 100 mg/kg | [3][13] |
Conclusion
Cadambine stands out as a significant natural product with a well-defined chemical structure and a biosynthetic pathway rooted in fundamental plant metabolism. Its presence in several medicinal plants, particularly Neolamarckia cadamba, underscores the ethnopharmacological importance of these species. The established protocols for its isolation and the compelling data on its biological activities, especially its anti-inflammatory and antileishmanial potential, position Cadambine and its derivatives as promising lead compounds for future drug discovery and development endeavors. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cadambine | CAS:54422-49-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antileishmanial activity of quinovic acid glycosides and cadambine acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cadambine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
